molecular formula C7H7IZn B15094134 zinc;methylbenzene;iodide

zinc;methylbenzene;iodide

Cat. No.: B15094134
M. Wt: 283.4 g/mol
InChI Key: GFDZNGFKUKUHTR-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of zinc;methylbenzene;iodide typically involves the reaction of zinc iodide with methylbenzene under specific conditions. One common method is to dissolve zinc iodide in methylbenzene and allow the mixture to react at elevated temperatures. The reaction can be represented as:

ZnI2+C6H5CH3Zn(C6H5CH3)I2\text{ZnI}_2 + \text{C}_6\text{H}_5\text{CH}_3 \rightarrow \text{Zn(C}_6\text{H}_5\text{CH}_3\text{)I}_2 ZnI2​+C6​H5​CH3​→Zn(C6​H5​CH3​)I2​

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Zinc;methylbenzene;iodide can undergo oxidation reactions, where the methyl group in methylbenzene is oxidized to form benzoic acid.

    Reduction: The compound can also participate in reduction reactions, where the iodide ions can be reduced to iodine.

    Substitution: Substitution reactions can occur, where the iodide ions are replaced by other halides or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reducing Agents: Zinc in dilute mineral acid or sodium sulfide in ammonium hydroxide solution.

    Substitution Reagents: Halides such as chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Benzoic acid

    Reduction: Iodine

    Substitution: Various halogenated methylbenzenes

Scientific Research Applications

Chemistry

Zinc;methylbenzene;iodide is used as a reagent in organic synthesis, particularly in the formation of Grignard reagents and other organometallic compounds. It is also employed in catalysis for various chemical reactions.

Biology and Medicine

In biological research, zinc complexes are studied for their potential therapeutic applications, including anticancer and antimicrobial properties. This compound may be explored for similar applications due to its unique coordination chemistry.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also utilized in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of zinc;methylbenzene;iodide involves the coordination of zinc ions with the methylbenzene and iodide ions. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

  • Zinc chloride (ZnCl₂)
  • Zinc bromide (ZnBr₂)
  • Methylbenzene (C₆H₅CH₃)
  • Iodobenzene (C₆H₅I)

Uniqueness

Zinc;methylbenzene;iodide is unique due to its specific coordination structure, which imparts distinct chemical properties compared to other zinc halides or methylbenzene derivatives

Properties

Molecular Formula

C7H7IZn

Molecular Weight

283.4 g/mol

IUPAC Name

zinc;methylbenzene;iodide

InChI

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

GFDZNGFKUKUHTR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C[C-]=C1.[Zn+2].[I-]

Origin of Product

United States

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